Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride

Description

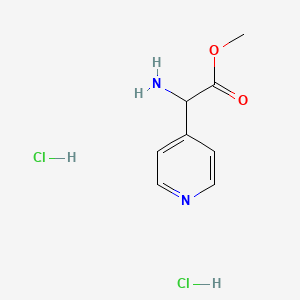

Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride is a synthetic organic compound featuring a pyridyl substituent at the 4-position, an amino group, and a methyl ester moiety. The dihydrochloride salt form enhances its solubility in polar solvents, making it advantageous for pharmaceutical applications, particularly in drug discovery for optimizing bioavailability and reactivity.

Structure

3D Structure of Parent

Properties

CAS No. |

1427475-14-6 |

|---|---|

Molecular Formula |

C8H11ClN2O2 |

Molecular Weight |

202.64 g/mol |

IUPAC Name |

methyl 2-amino-2-pyridin-4-ylacetate;hydrochloride |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7(9)6-2-4-10-5-3-6;/h2-5,7H,9H2,1H3;1H |

InChI Key |

ZCXXGMBRGDUBRA-UHFFFAOYSA-N |

SMILES |

COC(=O)C(C1=CC=NC=C1)N.Cl.Cl |

Canonical SMILES |

COC(=O)C(C1=CC=NC=C1)N.Cl |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with glycine methyl ester hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere at a temperature range of 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key differentiator is the 4-pyridyl group , which influences electronic properties and hydrogen-bonding capacity. Below is a comparison with related compounds (Table 1):

Table 1: Structural and Commercial Comparison of Analogous Compounds

Key Observations:

- Pyridyl vs.

- Salt Form: The dihydrochloride salt (target) likely improves aqueous solubility over free base analogs like 2-Amino-2-(2-pyridyl)acetic acid (AS132205), which lacks a salt counterion .

- Cost Efficiency : The target compound is priced lower per gram (€95.00/g) compared to AS103310 (€712.00/g), suggesting scalability advantages in bulk synthesis .

Biological Activity

Methyl 2-Amino-2-(4-pyridyl)acetate dihydrochloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring, which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can alter the activity of these targets, leading to diverse biological effects. For instance, it has been noted for its potential role in modulating enzyme activity in metabolic pathways.

Biological Activities

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains, showing promising results in inhibiting growth at specific concentrations .

- Anti-inflammatory Effects : Some studies have suggested that pyridine derivatives can exhibit anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes. While specific data on this compound is limited, related compounds have shown significant COX inhibition, indicating a potential for similar effects .

- Antitubercular Activity : Inhibitors derived from similar structures have been explored for their antitubercular properties. The compound's ability to interact with key metabolic pathways in Mycobacterium tuberculosis suggests it may hold potential as a therapeutic agent in tuberculosis treatment .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the substituents on the pyridine ring can significantly alter its potency and selectivity against different biological targets. For example:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anti-inflammatory |

| Methyl 2-Amino-2-(3-pyridyl)acetate Dihydrochloride | Structure | Reduced potency against bacteria |

| Methyl 2-Amino-2-(4-hydroxyphenyl)acetate Hydrochloride | Structure | Enhanced anti-inflammatory effects |

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated significant inhibition at concentrations as low as 250 µg/mL, showcasing its potential as an antimicrobial agent .

- Inhibition of COX Enzymes : In vitro assays demonstrated that related compounds could inhibit COX-1 and COX-2 enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that this compound may also possess similar anti-inflammatory properties .

- Antitubercular Activity : In a screening campaign targeting Mycobacterium tuberculosis, compounds structurally related to this compound were identified as potent inhibitors of the polyketide synthase pathway, crucial for mycobacterial survival .

Q & A

Q. What orthogonal assays are recommended to confirm mechanistic hypotheses in kinase inhibition studies?

- Workflow :

- Kinase activity assays : Use ADP-Glo™ for initial screening.

- Cellular thermal shift assays (CETSA) verify target engagement in live cells.

- Western blotting quantifies downstream phosphorylation changes (e.g., MAPK/ERK pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.